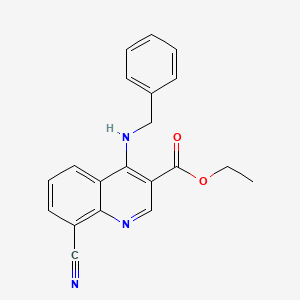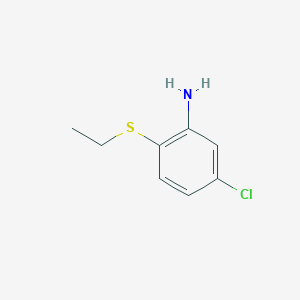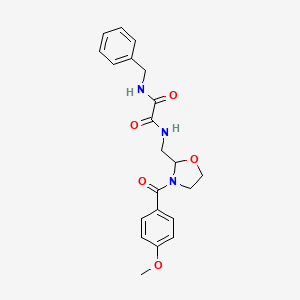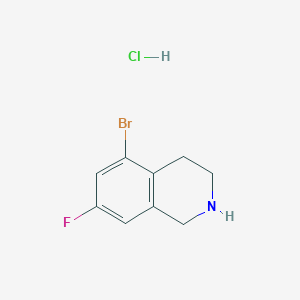
Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the Heck-mediated synthesis provides a pathway to naphtho[2,1-f]isoquinolines, showcasing the versatility of quinoline derivatives in complex organic synthesis (Pampín et al., 2003). Another approach involves the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, leading to cycloprop[b]indoles, demonstrating the utility of photochemical reactions in the synthesis of quinoline derivatives (Ikeda et al., 1977).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate, is characterized by the presence of nitrogen in the quinoline ring, which influences its chemical behavior. NMR spectroscopy and X-ray crystallography are commonly employed to determine the stereochemistry and structural details of these compounds. For example, structure elucidation of related compounds is crucial for understanding their reactivity and potential binding interactions in biological systems.
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, reflecting their rich chemistry. The presence of functional groups such as cyano and carboxylate esters offers diverse reactivity pathways. For example, the synthesis of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones demonstrates the potential for generating potent and selective inhibitors for cyclin-dependent kinase 4, highlighting the importance of quinoline derivatives in designing bioactive molecules (Tsou et al., 2009).
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate serves as a precursor in the synthesis of various complex molecules, demonstrating its utility in organic chemistry. Researchers have developed methods to synthesize derivatives of quinoline and related compounds, which are significant in medicinal chemistry and material science.
Synthesis Techniques : The compound has been used in the synthesis of bifunctional derivatives of quinoline, showcasing its versatility in creating molecules with potential applications in pharmaceuticals and material science. For instance, derivatives of 8-methylquinoline-5-carboxylic acid were synthesized through a process involving alcoholysis and conversion to bromomethyl derivatives, highlighting the compound's role in generating structurally novel quinoline derivatives (Gracheva et al., 1982).
Chemical Reactions : The compound participates in regioselective reactions, contributing to the synthesis of new Luotonin A derivatives, which are of interest due to their potential biological activities. This underscores its importance in the synthesis of complex organic molecules with precise structural requirements (Atia et al., 2017).
Photochemical Applications : Research has also explored the photochemistry of related compounds, such as ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, leading to the synthesis of cycloprop[b]indoles. This demonstrates the potential of using Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate in photochemical reactions to obtain products with significant chemical and biological properties (Ikeda et al., 1977).
Novel Synthesis Approaches : Innovative synthesis methods have been developed using Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate as a starting point for the preparation of compounds with central nervous system activity. This highlights its role in the discovery of new therapeutic agents (Hung et al., 1985).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)17-13-23-18-15(11-21)9-6-10-16(18)19(17)22-12-14-7-4-3-5-8-14/h3-10,13H,2,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOBYZVSAKEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2485227.png)


![N-(2-(pyrimidin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2485230.png)

![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)
![4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2485236.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2485238.png)

![[2-(2,4-Dichlorophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2485242.png)
![N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485243.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)

